Keyword
Tutte le categorie
Catalizzatori e Chimici inorganici
Catalizzatori
Composti inorganici
Solventi e Chimici organici
Solventi organici
Composti organici
Prodotti Farmaceutici e Biochimici
Principi Attivi Farmaceutici
Intermedi farmaceutici
Impurità farmaceutiche
Blocchi di costruzione medicinali
Medicale, fornisci solo il testo tradotto.
Pesticidi chimici
Principi attivi dei pesticidi
Intermediati dei pesticidi
Insetticidi
Fertilizzanti
Prodotti naturali ed estratti
Pianta Estratti
Estratti animali
Pigmenti naturali
Tossine naturali
Gusti e Profumi
Materiali Chimici
Materiali polimerici ad alto peso molecolare
Coloranti e pigmenti
Pitture e vernici
Materiali elettrici
Altro, fornisci solo la traduzione del testo.
Reagenti chimici
Additivi chimici.
Element, fornisci solo il testo tradotto.
IT
EN
JA
KO
DE
AR
ES
FR
NL
PT
Kuujia
Solventi e Chimici organici
Cas no 86988-50-3 (4-(Trifluoroacetyl)benzaldehyde)
Cas no 86988-50-3 (4-(Trifluoroacetyl)benzaldehyde)
86988-50-3 structure
Product Name:
4-(Trifluoroacetyl)benzaldehyde
Numero CAS:
86988-50-3
MF:
C
9
H
5
F
3
O
2
MW:
202.130013227463
MDL:
MFCD12547943
CID:
708679
PubChem ID:
13063210
Update Time:
2025-10-28
Inchiesta
Proprietà chimiche e fisiche
Prezzo
Metodo di produzione
Fornitori(1)
Related Categories
Prodotti correlati
Keyword
4-(Trifluoroacetyl)benzaldehyde Proprietà chimiche e fisiche
Nomi e identificatori
Benzaldehyde,4-(2,2,2-trifluoroacetyl)-
4-(2,2,2-trifluoroacetyl)benzaldehyde
4-(Trifluoroacetyl)benzaldehyde
4-(2,2,2-Trifluoroacetyl)benzaldehyde (ACI)
Benzaldehyde, 4-(trifluoroacetyl)- (9CI)
DTXSID90516862
QZIUSAUIKVMLEX-UHFFFAOYSA-N
Benzaldehyde, 4-(trifluoroacetyl)-
SCHEMBL7235139
G64295
DB-273566
86988-50-3
1-(4-Formylphenyl)-2,2,2-trifluoroethan-1-one, 4'-Formyl-2,2,2-trifluoroacetophenone
MFCD12547943
CS-0356361
AKOS027385276
PS-11428
+espandi
MDL:
MFCD12547943
Inchi:
1S/C9H5F3O2/c10-9(11,12)8(14)7-3-1-6(5-13)2-4-7/h1-5H
Chiave InChI:
QZIUSAUIKVMLEX-UHFFFAOYSA-N
Sorrisi:
O=CC1C=CC(C(C(F)(F)F)=O)=CC=1
Proprietà calcolate
Massa esatta:
202.02416388g/mol
Massa monoisotopica:
202.02416388g/mol
Conta atomi isotopi:
0
Conta donatori di obbligazioni idrogeno:
0
Conta accettatore di obbligazioni idrogeno:
5
Conta atomi pesanti:
14
Conta legami ruotabili:
2
Complessità:
227
Conteggio di unità legate in modo Covalent:
1
Conto di stereocentri atomici definito:
0
Conta stereocentri atomici non definiti:
0
Conto stereocentrico definito delle obbligazioni:
0
Conto stereocenter di bond non definito:
0
XLogP3:
1.6
Superficie polare topologica:
34.1Ų
4-(Trifluoroacetyl)benzaldehyde Prezzo
di più >>
Categorie correlate
No.
Product Name
Cas No.
Purezza
Specificazione
Prezzo
ora di aggiornamento
Inchiesta
TRC
T899695-10mg
4-(Trifluoroacetyl)benzaldehyde
86988-50-3
10mg
$ 50.00
2022-06-02
TRC
T899695-50mg
4-(Trifluoroacetyl)benzaldehyde
86988-50-3
50mg
$ 95.00
2022-06-02
TRC
T899695-100mg
4-(Trifluoroacetyl)benzaldehyde
86988-50-3
100mg
$ 160.00
2022-06-02
Apollo Scientific
PC6194-250mg
4-(Trifluoroacetyl)benzaldehyde
86988-50-3
95%
250mg
£80.00
2024-05-25
Apollo Scientific
PC6194-1g
4-(Trifluoroacetyl)benzaldehyde
86988-50-3
95%
1g
£180.00
2024-05-25
Apollo Scientific
PC6194-5g
4-(Trifluoroacetyl)benzaldehyde
86988-50-3
95%
5g
£640.00
2024-05-25
abcr
AB280868-250 mg
4-(Trifluoroacetyl)benzaldehyde; .
86988-50-3
250mg
€182.40
2023-04-26
abcr
AB280868-1 g
4-(Trifluoroacetyl)benzaldehyde; .
86988-50-3
1g
€360.40
2023-04-26
abcr
AB280868-5 g
4-(Trifluoroacetyl)benzaldehyde; .
86988-50-3
5g
€1179.20
2023-04-26
ChemScence
CS-0356361-250mg
4-(2,2,2-Trifluoroacetyl)benzaldehyde
86988-50-3
250mg
$107.0
2022-04-26
4-(Trifluoroacetyl)benzaldehyde Metodo di produzione
Metodo di produzione 1
431-47-0
22480-64-4
86988-50-3
Condizioni di reazione
1.1 Catalysts: Butyllithium
2.1 Catalysts: Dimethylformamide
Riferimento
Regiospecific synthesis of aromatic compounds via organometallic intermediates. I. para-Substituted benzenes
Chen, Loomis S.; et al
,
Journal of Organometallic Chemistry
,
1983
,
251(2)
,
139-48
Metodo di produzione 2
844881-67-0
86988-50-3
Condizioni di reazione
1.1 Reagents: 2,6-Lutidine , Piperidinium, 4-(acetylamino)-2,2,6,6-tetramethyl-1-oxo-, tetrafluoroborate(1-) … Solvents: Dichloromethane ; overnight, rt
Riferimento
Oxidation of α-Trifluoromethyl Alcohols Using a Recyclable Oxoammonium Salt
Kelly, Christopher B.; et al
,
Journal of Organic Chemistry
,
2012
,
77(18)
,
8131-8141
Metodo di produzione 3
86988-50-3
Condizioni di reazione
1.1 Catalysts: Dimethylformamide
Riferimento
Regiospecific synthesis of aromatic compounds via organometallic intermediates. I. para-Substituted benzenes
Chen, Loomis S.; et al
,
Journal of Organometallic Chemistry
,
1983
,
251(2)
,
139-48
Metodo di produzione 4
819080-12-1
86988-50-3
Condizioni di reazione
1.1 Reagents: Silica , Piperidinium, 4-(acetylamino)-2,2,6,6-tetramethyl-1-oxo-, tetrafluoroborate(1-) … Solvents: Dichloromethane ; 24 h, rt
2.1 Reagents: 2,6-Lutidine , Piperidinium, 4-(acetylamino)-2,2,6,6-tetramethyl-1-oxo-, tetrafluoroborate(1-) … Solvents: Dichloromethane ; overnight, rt
Riferimento
Oxidation of α-Trifluoromethyl Alcohols Using a Recyclable Oxoammonium Salt
Kelly, Christopher B.; et al
,
Journal of Organic Chemistry
,
2012
,
77(18)
,
8131-8141
Metodo di produzione 5
106-37-6
86988-50-3
Condizioni di reazione
1.1 -
2.1 Catalysts: Butyllithium
3.1 Catalysts: Dimethylformamide
Riferimento
Regiospecific synthesis of aromatic compounds via organometallic intermediates. I. para-Substituted benzenes
Chen, Loomis S.; et al
,
Journal of Organometallic Chemistry
,
1983
,
251(2)
,
139-48
Metodo di produzione 6
81290-20-2
52010-97-6
86988-50-3
Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ; 10 min, 0 °C
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C; 6 h, rt; rt → 0 °C; 10 min, 0 °C
1.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran , Water ; 10 min, 0 °C; rt
2.1 Reagents: Silica , Piperidinium, 4-(acetylamino)-2,2,6,6-tetramethyl-1-oxo-, tetrafluoroborate(1-) … Solvents: Dichloromethane ; 24 h, rt
3.1 Reagents: 2,6-Lutidine , Piperidinium, 4-(acetylamino)-2,2,6,6-tetramethyl-1-oxo-, tetrafluoroborate(1-) … Solvents: Dichloromethane ; overnight, rt
Riferimento
Oxidation of α-Trifluoromethyl Alcohols Using a Recyclable Oxoammonium Salt
Kelly, Christopher B.; et al
,
Journal of Organic Chemistry
,
2012
,
77(18)
,
8131-8141
Metodo di produzione 7
623-27-8
86988-50-3
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 15 min, rt; 1 h, rt
1.2 Solvents: Water ; reflux → rt
2.1 Solvents: Tetrahydrofuran ; 10 min, 0 °C
2.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C; 6 h, rt; rt → 0 °C; 10 min, 0 °C
2.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran , Water ; 10 min, 0 °C; rt
3.1 Reagents: Silica , Piperidinium, 4-(acetylamino)-2,2,6,6-tetramethyl-1-oxo-, tetrafluoroborate(1-) … Solvents: Dichloromethane ; 24 h, rt
4.1 Reagents: 2,6-Lutidine , Piperidinium, 4-(acetylamino)-2,2,6,6-tetramethyl-1-oxo-, tetrafluoroborate(1-) … Solvents: Dichloromethane ; overnight, rt
Riferimento
Oxidation of α-Trifluoromethyl Alcohols Using a Recyclable Oxoammonium Salt
Kelly, Christopher B.; et al
,
Journal of Organic Chemistry
,
2012
,
77(18)
,
8131-8141
Metodo di produzione 8
844881-67-0
86988-50-3
87736-94-5
Condizioni di reazione
1.1 Reagents: Sodium nitrite , Oxygen Catalysts: 3-Oxo-9-azabicyclo[3.3.1]non-9-yloxy Solvents: Acetic acid ; 18 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized
Riferimento
Organocatalytic Aerobic Oxidation of α-Fluoroalkyl Alcohols to Fluoroalkyl Ketones at Room Temperature
Kadoh, Yoichi; et al
,
Advanced Synthesis & Catalysis
,
2015
,
357(10)
,
2193-2198
4-(Trifluoroacetyl)benzaldehyde Raw materials
1,4-Dibromobenzene
2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanol
trimethyl(trifluoromethyl)silane
Methyl trifluoroacetate
Lithium,(4-bromophenyl)-
4-(Hydroxymethyl)benzaldehyde
4-(2,2,2-trifluoro-1-hydroxyethyl)benzaldehyde
Terephthaldicarboxaldehyde
4-(Trifluoroacetyl)benzaldehyde Preparation Products
4-(Trifluoroacetyl)benzaldehyde (86988-50-3)
4-(2,2,2-Trifluoro-1,1-dihydroxyethyl)benzaldehyde (87736-94-5)
4-(Trifluoroacetyl)benzaldehyde Fornitori
Amadis Chemical Company Limited
Membro d'oro
Fornitore verificato
(CAS:86988-50-3)4-(Trifluoroacetyl)benzaldehyde
Numero d'ordine:
A1185712
Stato delle scorte:
in Stock
Quantità:
1g
Purezza:
99%
Informazioni sui prezzi Ultimo aggiornamento:
Friday, 30 August 2024 01:58
Prezzo ($):
232.0
Email:
sales@amadischem.com
Product Official Link
Previous
Next
Inchiesta
4-(Trifluoroacetyl)benzaldehyde Letteratura correlata
1.
Esterase-responsive polymeric prodrug-based tumor targeting nanoparticles for improved anti-tumor performance against colon cancer†
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao
RSC Adv., 2016,6, 42109-42119
2.
Essential effect of the electrolyte on the mechanical and chemical degradation of LiNi0.8Co0.15Al0.05O2 cathodes upon long-term cycling†‡
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi
J. Mater. Chem. A, 2021,9, 2111-2119
3.
EWOD-driven droplet microfluidic device integrated with optoelectronic tweezers as an automated platform for cellular isolation and analysis†
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim
Lab Chip, 2009,9, 1732-1739
4.
Evidence of field induced slow magnetic relaxation in cis-[Co(hfac)2(H2O)2] exhibiting tri-axial anisotropy with a negative axial component†
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat
Dalton Trans., 2017,46, 7540-7548
5.
Fc microparticles can modulate the physical extent and magnitude of complement activity†
David White,Sean R. Stowell
Biomater. Sci., 2017,5, 463-474
Related Categories
Solventi e Chimici organici
Composti organici
Composti organici di ossigeno
composti organossigenati
Chetoni,
Solventi e Chimici organici
Composti organici
Composti organici di ossigeno
composti organossigenati
Composti carbonilici
Chetoni,
86988-50-3 (4-(Trifluoroacetyl)benzaldehyde) Prodotti correlati
394-59-2(2,2,2-trifluoro-1-(4-methylphenyl)ethan-1-one)
268557-42-2(Ethanone,2,2,2-trifluoro-1-(3-propylphenyl)-)
155628-01-6(1-(3-ethylphenyl)-2,2,2-trifluoroethan-1-one)
107713-67-7(Ethanone,2,2,2-trifluoro-1-(4-propylphenyl)-)
395-01-7(2,2-Difluoroacetophenone)
434-45-7(2,2,2-Trifluoroacetophenone)
282548-99-6(Ethanone,2,2,2-trifluoro-1-phenyl-, conjugate acid (1:1))
1736-06-7(3'-Methyl-2,2,2-trifluoroacetophenone)
124211-72-9(2,2,2-trifluoro-1-(4-isopropylphenyl)ethanone)
155628-02-7(2,2,2-trifluoro-1-(3-isopropylphenyl)ethanone)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:86988-50-3)4-(Trifluoroacetyl)benzaldehyde
Purezza:
99%
Quantità:
1g
Prezzo ($):
232.0
Inchiesta
Email